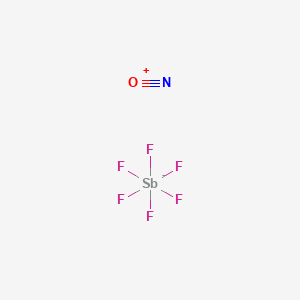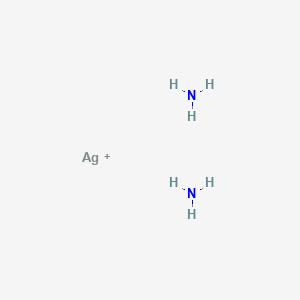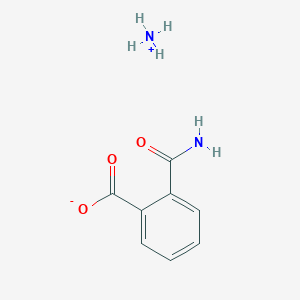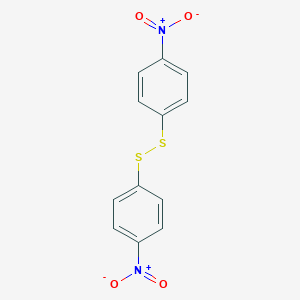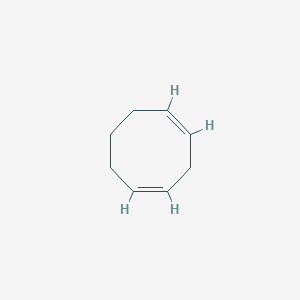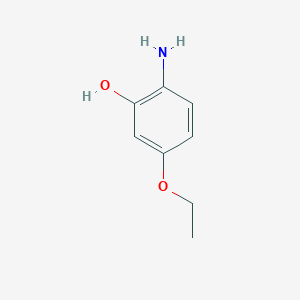
8-phenyl-7H-purin-6-amine
Vue d'ensemble
Description
The compound "8-phenyl-7H-purin-6-amine" appears to be a derivative of purine, which is a fundamental component of nucleic acids. Purine derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The papers provided focus on the synthesis and chemical properties of purine derivatives, particularly those conjugated with phenylalanine, an amino acid, and their nucleosides.
Synthesis Analysis
The synthesis of purine-amino acid conjugates has been achieved through palladium-catalyzed cross-coupling reactions. Specifically, protected 4-boronophenylalanines or 4-(trimethylstanyl)phenylalanines were reacted with various 6-halopurines to produce 4-(purin-6-yl)phenylalanines in a stereoselective manner . Another approach involved the use of phosphorus pentoxide and secondary amines to synthesize N6,N6-disubstituted 9H-purin-6-amines from 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one . Additionally, a single-step aqueous-phase Pd-catalyzed Suzuki-Miyaura cross-coupling reaction was developed to introduce a phenylalanine moiety into positions 8 and 6 of the purine scaffold, leading to the synthesis of various unprotected purine-phenylalanine bases and nucleosides .
Molecular Structure Analysis
The molecular structure of purine derivatives, such as those described in the papers, is characterized by the presence of a purine base conjugated with a phenylalanine residue. The purine base itself is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. The phenylalanine moiety is attached to the purine base at the 6-position, which is a common site for functionalization in purine chemistry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these purine derivatives include palladium-catalyzed cross-coupling and reactions with phosphorus pentoxide. The cross-coupling reactions are notable for their efficiency and stereoselectivity, which are important for producing enantiomerically pure compounds . The use of phosphorus pentoxide in the synthesis of N6,N6-disubstituted 9H-purin-6-amines represents a novel method for the preparation of these compounds .
Physical and Chemical Properties Analysis
While the papers provided do not explicitly detail the physical and chemical properties of "8-phenyl-7H-purin-6-amine," we can infer that the properties of purine derivatives are influenced by their aromatic nature and the substituents attached to the purine ring. The presence of a phenylalanine group would likely affect the compound's solubility, reactivity, and potential to interact with biological molecules. The high yields and optical purity of the synthesized compounds suggest that the methodologies employed are effective in controlling the physical and chemical characteristics of the final products .
Applications De Recherche Scientifique
Synthesis of Acyclic Nucleoside and Nucleotide Analogs : This study involved the synthesis of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one, which is structurally related to 8-phenyl-7H-purin-6-amine. These compounds are significant for their potential applications in medicinal chemistry, particularly in the development of novel nucleoside and nucleotide analogs with therapeutic properties (Janeba, Holý, & Masojídková, 2000).
Novel Strategy for Substituted Purines Synthesis : This research developed a new method for the rapid synthesis of a diverse range of C-8 and N-9 substituted purines. The process involved annulation reactions starting from 5-aminoimidazole-4-carbonitriles. Such methodologies are important for creating new purine derivatives that could have various scientific and pharmaceutical applications (Bollier et al., 2018).
Synthesis of Purine Analogs with Radioactive Labeling : This study details the synthesis of purine analogs, specifically 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine and related compounds, labeled with carbon-14. Such labeled compounds are useful in biomedical research, including drug development and metabolic studies (Ellsworth, Meriwether, & Mertel, 1989).
Copper-Catalyzed Synthesis of Disubstituted Purin-8-ones : This paper reports on a copper-catalyzed method for synthesizing 6,9-disubstituted purin-8-ones, which are chemically related to 8-phenyl-7H-purin-6-amine. Such compounds could be important in the development of new pharmaceuticals or as tools in chemical biology (Zhong & Sun, 2010).
Hydrogen-Bond Assisted C-H Functionalization : This research explored the Rh-catalyzed selective C-H functionalization of 6-arylpurines, demonstrating the role of hydrogen bonding in directing the functionalization process. Such insights are valuable for the targeted synthesis of complex purine derivatives, which could have applications in drug design and synthesis (Kim et al., 2014).
Novel Phenyl and Purine Substituted Derivatives of Quinazolinones : This study reports the synthesis of phenyl and purine substituted derivatives of quinazolinones, which have shown promising antioxidant and antibacterial properties. Such compounds could be explored for their potential therapeutic applications (Naik & Rangaswamy, 2017).
Antibacterial Evaluation of Triazole Compounds Containing Purine Moiety : The study synthesized new compounds combining a triazole ring with a purine moiety and evaluated their antibacterial activity. This research contributes to the development of new antimicrobial agents (Govori, 2017).
Safety And Hazards
The safety information for 8-phenyl-7H-purin-6-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
8-phenyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQOHDPKOQCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309321 | |
| Record name | 8-phenyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-phenyl-7H-purin-6-amine | |
CAS RN |
17720-22-8 | |
| Record name | MLS003115082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-phenyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




